Tetraethyl ethene-1,1-diylbis(phosphonate)
Overview
Description
Tetraethyl ethene-1,1-diylbis(phosphonate) is an organophosphorus compound with the molecular formula C10H22O6P2. It is known for its applications in various fields of chemistry and industry due to its unique chemical properties. The compound is characterized by the presence of two phosphonate groups attached to an ethene backbone, making it a versatile reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethyl ethene-1,1-diylbis(phosphonate) can be synthesized through several methods. One common approach involves the reaction of tetraethyl methylenediphosphonate with acetylene under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of tetraethyl ethene-1,1-diylbis(phosphonate) often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified through distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Tetraethyl ethene-1,1-diylbis(phosphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine derivatives.
Substitution: The ethene backbone allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted ethene compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tetraethyl ethene-1,1-diylbis(phosphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals and as a component in drug delivery systems.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which tetraethyl ethene-1,1-diylbis(phosphonate) exerts its effects involves the interaction of its phosphonate groups with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of existing chemical structures. The pathways involved often include nucleophilic substitution and addition reactions, which are facilitated by the electron-withdrawing nature of the phosphonate groups .
Comparison with Similar Compounds
Similar Compounds
- Tetraethyl vinylidene phosphonate
- Tetraethyl ethylene-1,1-diylbisphosphonate
- 1,1-bis(diethylphosphono)ethylene
Uniqueness
Tetraethyl ethene-1,1-diylbis(phosphonate) is unique due to its specific structural configuration, which allows for a wide range of chemical reactions and applications. Its ethene backbone provides a versatile platform for functionalization, making it more adaptable compared to similar compounds .
Properties
IUPAC Name |
1,1-bis(diethoxyphosphoryl)ethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O6P2/c1-6-13-17(11,14-7-2)10(5)18(12,15-8-3)16-9-4/h5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSPWQKLLPYKAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=C)P(=O)(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452307 | |
Record name | Tetraethyl vinylidene phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37465-31-9 | |
Record name | Tetraethyl vinylidene phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Tetraethyl ethene-1,1-diylbis(phosphonate) in Friedel-Crafts alkylation reactions?
A1: Tetraethyl ethene-1,1-diylbis(phosphonate) acts as an alkylating agent in Friedel-Crafts alkylation reactions. [] In the presence of a Lewis acid catalyst, such as the Cu(ClO4)2·6H2O/2,2′-Bipy complex, it reacts with electron-rich aromatic compounds like indoles to introduce an ethyl-1,1-diylbis(phosphonate) group onto the aromatic ring. [] This reaction offers a synthetic route to access a variety of heteroaryl- and aryl-substituted ethyl-1,1-diylbis(phosphonates). []
Q2: Are there any other reported applications of Tetraethyl ethene-1,1-diylbis(phosphonate) in scientific literature?
A2: Beyond Friedel-Crafts alkylations, Tetraethyl ethene-1,1-diylbis(phosphonate) serves as a building block in the synthesis of novel nucleoside analogs containing amino bisphosphonic groups. [] While the specific details of this application are not provided in the abstract, it highlights the versatility of this compound in accessing molecules with potential biological activity.
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